molecular formula C6H10Cl3NO B150492 tert-Butyl 2,2,2-trichloroacetimidate CAS No. 98946-18-0

tert-Butyl 2,2,2-trichloroacetimidate

Cat. No. B150492
CAS RN: 98946-18-0
M. Wt: 218.5 g/mol
InChI Key: CQXDYHPBXDZWBA-UHFFFAOYSA-N
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Description

tert-Butyl 2,2,2-trichloroacetimidate is a chemical compound that is not directly mentioned in the provided papers. However, tert-butyl groups and imidate functionalities are common in synthetic organic chemistry and are often used as protecting groups or intermediates in the synthesis of various organic compounds. For instance, tert-butanesulfinyl aldimines and ketimines are used as precursors in the synthesis of protected 1,2-amino alcohols, which suggests that tert-butyl groups are important in the stabilization and protection of reactive intermediates during synthesis .

Synthesis Analysis

The synthesis of compounds containing tert-butyl groups can be complex and requires careful planning to ensure high yields and selectivity. For example, tert-butanesulfinyl aldimines and ketimines are synthesized by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which then can be used to produce a wide range of highly enantioenriched amines . The tert-butyl group in these cases serves as a chiral directing group and can be readily cleaved after nucleophilic addition .

Molecular Structure Analysis

The molecular structure of compounds containing tert-butyl groups can be quite bulky, leading to strong intramolecular steric interactions. This is evident in the synthesis of crowded molecules such as alkyltri-tert-butylsilanes and related compounds, where the tert-butyl groups can influence the bond angles and lengths due to their size .

Chemical Reactions Analysis

tert-Butyl groups can affect the reactivity of the compounds they are part of. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized via an intramolecular lactonization reaction, which is a type of chemical reaction that can be influenced by the presence of tert-butyl groups . Additionally, tert-butyl groups can stabilize reactive intermediates, as seen in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, where the tert-butyl group likely contributes to the stability of the molecule during its synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl-containing compounds can vary widely depending on the specific structure and other functional groups present. However, the tert-butyl group itself is known for imparting steric bulk, which can influence properties such as solubility, melting point, and boiling point. For example, the tert-butyl group in the synthesis of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one contributes to the crystalline structure of the compound, as evidenced by its orthorhombic space group and specific crystallographic parameters .

Scientific Research Applications

1. Catalyst for tert-Butylation of Alcohols and Phenols

tert-Butyl 2,2,2-trichloroacetimidate is used as a tert-butylation reagent, particularly effective in the presence of a noncoordinating acid-base catalyst. This method facilitates the tert-butylation of alcohols and phenols while preserving acid-sensitive groups like ketal, Boc, and boronate esters (Fandrick et al., 2021).

2. Protective Group for Alcohols

The compound has been identified as an efficient protective group for alcohols, offering the advantage of being deprotected under mild conditions and maintaining orthogonal stability with other protective groups like acetate and tert-butyldimethylsilyl (TBS) protections (Yu et al., 1999).

3. Conversion of Carbamates

tert-Butyl 2,2,2-trichloroacetimidate is used in the conversion of O-2-(trimethylsilyl) ethyl carbamates and O-tert-butyl carbamates to O-benzyl carbamates. This process is compatible with various functionalities and proceeds without racemization (Barrett & Pilipauskas, 1990).

4. Synthesis of α-D-Galactopyranosides and α-D-Glucopyranosides

This reagent has been applied in the synthesis of α-D-galacto- and α-D-glucopyranosides, showing high yield and good α-stereoselectivity, especially when used with specific catalysts and solvents (Wegmann & Schmidt, 1987).

5. Synthesis of Pharmaceutical Intermediates

It plays a critical role in the synthesis of pharmaceutical intermediates, as demonstrated in the thermal Overman rearrangement of a glucal derivative, highlighting its utility in developing continuous processes for pharmaceutical manufacturing (Amann et al., 2016).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Tert-Butyl 2,2,2-trichloroacetimidate may continue to be used in the synthesis of various compounds. Its use in the conversion of alcohols and carboxylic acids to their respective ethers and esters suggests potential applications in organic synthesis .

properties

IUPAC Name

tert-butyl 2,2,2-trichloroethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10Cl3NO/c1-5(2,3)11-4(10)6(7,8)9/h10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXDYHPBXDZWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=N)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370451
Record name tert-Butyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2,2,2-trichloroacetimidate

CAS RN

98946-18-0
Record name tert-Butyl 2,2,2-trichloroacetimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 2,2,2-trichloroacetimidate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Potassium t-butoxide (1M in t-butanol), 69 mL (0.069 mole), was dissolved in diethyl ether, 69 mL. This solution was added dropwise, over 30 minutes, to a cold, 0° C., solution of trichloroacetonitrile, 100 g (0.69 mole), in diethyl ether, 69 mL. The mixture was allowed to warm to room temperature over one hour, and was then stirred for an additional hour with heating at reflux. The mixture was cooled to room temperature and evaporated under reduced pressure to yield an oil. The oil was dissolved in hexanes, 140 mL, and filtered to remove potassium salts. The filtrate was evaporated under reduced pressure and the residue was vacuum distilled. The fraction distilling at 2.4 mm Hg and 40° C. was collected. The yield was 105 g, 69% based on trichloroacetonitrile. 1H nmr (300 MHz CDCl3) δ (ppm): 1.58, (s, 9H), 8.21 (br, s, 1H). 13C (75.45 MHz, CDCl3) δ (ppm): 27.23, 83.86, 92.78, 160.33. (Armstrong et al.)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
231
Citations
JW Cran, DV Vidhani, ME Krafft - Synlett, 2014 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 17 www.thieme-connect.com
DR Wallach, PC Stege, JP Shah… - The Journal of Organic …, 2015 - ACS Publications
Trichloroacetimidates are useful alkylating agents for aromatic amines, requiring only a catalytic amount of a Brønsted acid to facilitate the reaction. Monoalkylation predominates under …
Number of citations: 34 pubs.acs.org
AA Adhikari, T Suzuki, RT Gilbert… - The Journal of …, 2017 - ACS Publications
The rearrangement of allylic trichloroacetimidates is a well-known transformation, but the corresponding rearrangement of benzylic trichloroacetimidates has not been explored as a …
Number of citations: 22 pubs.acs.org
SU Kang, ZD Shi, KM Worthy, LK Bindu… - Journal of medicinal …, 2005 - ACS Publications
Reported herein are the design, synthesis, and Grb2 SH2 domain-binding affinities of several phosphoryl-mimicking groups displayed within the context of a conformationally …
Number of citations: 36 pubs.acs.org
K Lu, Y Dai, CX Yan, FL Yang, X Yang… - New Journal of …, 2020 - pubs.rsc.org
Monoalkylation of aniline can be readily achieved using trichloroacetimidate as an alkylating agent and a Brønsted acid, such as (±)-camphorsulfonic acid, as a catalyst. In this study, …
Number of citations: 1 pubs.rsc.org
KR Fandrick, ND Patel, S Radomkit… - The Journal of …, 2021 - ACS Publications
A mild and nonreversible tert-butylation of alcohols and phenols can be achieved in high yields using the noncoordinating acid–base catalyst [bis(trifluoromethane)sulfonimide and 2,6-…
Number of citations: 1 pubs.acs.org
J Clemens, EL Bell - Synthesis, 2022 - thieme-connect.com
A general and selective procedure for the N2-alkylation of 1H-indazoles and 1H-azaindazoles is presented. Promoted by either trifluoromethanesulfonic acid or copper(II) triflate, …
Number of citations: 4 www.thieme-connect.com
W Tegge, CFS Bonafe… - … journal of peptides, 2010 - downloads.hindawi.com
Side-chain oligo-and polyglutamylation represents an important posttranslational modification in tubulin physiology. The particular number of glutamate units is related to specific …
Number of citations: 4 downloads.hindawi.com
W Yu, L Williams, E Malveaux, VM Camp… - Bioorganic & medicinal …, 2008 - Elsevier
syn- and anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid (syn-, anti-IVACBC 16, 17) and their analogue 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid (gem-…
Number of citations: 13 www.sciencedirect.com
J Ludwig, M Lehr - Synthetic communications, 2004 - Taylor & Francis
The tert‐butylesters of pyrrole‐ and indolecarboxylic acids are readily accessed by reacting the appropriate carboxylic acids with N,N‐dimethylformamide di‐tert‐butyl acetal. …
Number of citations: 16 www.tandfonline.com

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